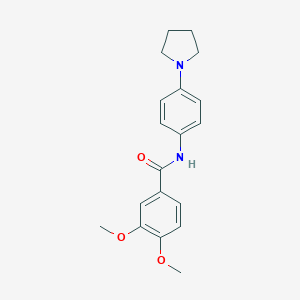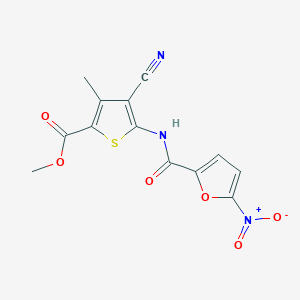![molecular formula C16H14N2O4S B278570 Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278570.png)
Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate, also known as CTX-0294885, is a chemical compound that has been studied for its potential use in treating various diseases. This compound belongs to the class of thiophene carboxylates and has been found to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it has been found to inhibit the activity of a protein called IKKβ, which is involved in the regulation of inflammation and cell survival. By inhibiting IKKβ, Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been found to have several biochemical and physiological effects. In animal models, Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been found to reduce inflammation, inhibit the growth of cancer cells, and induce apoptosis in cancer cells. Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has also been found to reduce the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is its specificity for IKKβ, which makes it a promising candidate for the treatment of diseases that involve inflammation and cell survival. However, one of the limitations of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is its relatively low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate. One direction is to further investigate its potential use in treating cancer, inflammatory bowel disease, and rheumatoid arthritis. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Furthermore, the development of analogs of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate may lead to the discovery of more potent and selective inhibitors of IKKβ.
Méthodes De Synthèse
The synthesis of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves the condensation of 2-methoxybenzoic acid with 3-methylthiophene-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with methyl 4-cyano-5-aminonicotinate to yield the final product. The synthesis of Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been studied extensively for its potential use in treating various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In preclinical studies, Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has been found to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
Nom du produit |
Methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C16H14N2O4S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
methyl 4-cyano-5-[(2-methoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-9-11(8-17)15(23-13(9)16(20)22-3)18-14(19)10-6-4-5-7-12(10)21-2/h4-7H,1-3H3,(H,18,19) |
Clé InChI |
NHHDOJJZXCXQII-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC)C(=O)OC |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)
![N-[3-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278492.png)
![N-[4-(butyrylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B278493.png)
![2-methyl-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B278495.png)
![N-{[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B278498.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B278499.png)
![Methyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B278502.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B278503.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B278506.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278509.png)
![2-bromo-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B278510.png)
